2,2-Dimethylpentanoic acid

Catalog No.
S597641
CAS No.
1185-39-3
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylpentanoic acid

CAS Number

1185-39-3

Product Name

2,2-Dimethylpentanoic acid

IUPAC Name

2,2-dimethylpentanoic acid

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9)

InChI Key

ZRYCZAWRXHAAPZ-UHFFFAOYSA-N

SMILES

CCCC(C)(C)C(=O)O

Synonyms

2,2-dimethylvalerate, 2,2-dimethylvaleric acid, 2,2-dimethylvaleric acid, copper (+2) salt, 2,2-dimethylvaleric acid, lithium salt

Canonical SMILES

CCCC(C)(C)C(=O)O

The exact mass of the compound 2,2-Dimethylpentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61983. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

2,2-Dimethylpentanoic acid (CAS: 1185-39-3), also known as 2,2-dimethylvaleric acid, is a C7 branched-chain carboxylic acid. Its defining structural feature is a quaternary carbon atom adjacent to the carboxyl group, which imparts significant and predictable steric hindrance. This structure provides high thermal and chemical stability, particularly for its derivatives, making it a critical precursor in applications where resistance to hydrolysis and controlled reactivity are paramount, such as in the synthesis of specialty polyol ester lubricants and sterically demanding metal complexes.

Substituting 2,2-dimethylpentanoic acid with linear analogs like n-pentanoic acid or even its closest smaller homolog, pivalic acid (2,2-dimethylpropanoic acid), is often unfeasible in performance-critical applications. The specific length of the propyl group, combined with the bulky dimethyl arrangement at the alpha-carbon, dictates the physical properties of its derivatives, such as the viscosity index and low-temperature fluidity of polyol ester lubricants. This precise steric profile is non-interchangeable, as altering the branching or chain length directly impacts molecular packing, thermal stability, and reactivity, leading to failures in established manufacturing processes and final product specifications.

Processability Advantage: Elevated Boiling Point for High-Temperature Synthesis & Distillation

2,2-Dimethylpentanoic acid has a significantly higher atmospheric boiling point compared to its closest C5 structural analog, pivalic acid. This property is crucial for synthetic applications requiring high reaction temperatures or for purification protocols where fractional distillation is used to separate products from lower-boiling-point precursors or solvents.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data200-205 °C
Comparator Or BaselinePivalic Acid (2,2-dimethylpropanoic acid): 163.7 °C
Quantified Difference~36-41 °C higher boiling point
ConditionsStandard atmospheric pressure.

A higher boiling point allows for a broader thermal processing window and can simplify purification, reducing the risk of material loss during solvent removal or distillation.

Precursor Suitability: Tailored Branching for High-Performance Lubricant Base Stocks

In the synthesis of high-performance polyol ester (POE) lubricants, the structure of the carboxylic acid precursor is critical. Branched-chain acids are required to disrupt molecular packing, which improves low-temperature properties like the pour point. 2,2-Dimethylpentanoic acid provides a specific C7 branched structure that is used to synthesize POE base stocks for demanding applications like aviation turbine oils and refrigeration lubricants, where both thermal stability and fluidity at low temperatures are required. Linear acids or acids with insufficient branching fail to provide the necessary combination of properties.

Evidence DimensionPrecursor Functionality in Polyol Ester Synthesis
Target Compound DataProvides a specific C7 branched structure that imparts excellent low-temperature fluidity and thermal stability to the final ester.
Comparator Or BaselineLinear carboxylic acids (e.g., n-heptanoic acid) result in esters with poorer low-temperature properties (higher pour points) due to efficient crystal packing.
Quantified DifferenceBranched esters can exhibit pour points below -60 °C, whereas linear analogs have significantly higher pour points.
ConditionsEsterification with neopentyl polyols (e.g., neopentyl glycol, trimethylolpropane, pentaerythritol) to produce lubricant base stocks.

For buyers formulating high-performance lubricants, selecting this specific branched acid is essential for meeting stringent low-temperature performance and high thermal stability specifications.

Enhanced Stability of Derivatives: Steric Shielding Prevents Hydrolysis

The 2,2-dimethyl (neopentyl-like) structure of the acid provides substantial steric hindrance around the carboxyl group. Esters derived from acids with this level of steric bulk, such as the well-studied pivalate esters, are known to be unusually resistant to hydrolysis compared to esters of less-hindered acids like valeric acid or acetic acid. This property is critical in applications where long-term stability in the presence of moisture is required, such as in lubricant formulations or as robust protecting groups in multi-step organic synthesis.

Evidence DimensionResistance to Hydrolysis (of resulting esters)
Target Compound DataHigh resistance due to severe steric shielding of the ester carbonyl group.
Comparator Or BaselineEsters of linear acids (e.g., valerates) or less-branched acids are significantly more susceptible to base- or acid-catalyzed hydrolysis.
Quantified DifferenceWhile direct kinetic data for 2,2-dimethylpentanoate is sparse, analogous pivalate esters exhibit hydrolysis rates that can be orders of magnitude slower than less-hindered esters under identical conditions.
ConditionsAqueous acidic or basic conditions.

This inherent stability translates to longer product lifetimes and increased reliability for formulations, and greater yields in complex syntheses where the group must survive multiple reaction steps.

Precursor for High-Performance Polyol Ester (POE) Synthetic Lubricants

This compound is a preferred building block for creating POE base stocks used in aviation, industrial, and automotive lubricants. Its specific branched structure is essential for formulating products that must meet stringent specifications for high thermal stability and excellent low-temperature fluidity, properties not achievable with linear or less-branched acid precursors.

Synthesis of Sterically Demanding and Hydrolytically Stable Esters

The significant steric hindrance provided by the 2,2-dimethyl group makes this acid ideal for synthesizing esters that require high resistance to hydrolysis. This is valuable in producing specialty plasticizers, coatings, and derivatives where long-term stability in challenging chemical or humid environments is a key procurement requirement.

Building Block in Specialty Organic Synthesis

In multi-step organic synthesis, the sterically hindered carboxylate derived from this acid can serve as a robust directing group or be converted into a highly stable protecting group. Its defined thermal properties and predictable reactivity make it a reliable component for constructing complex molecules where side-reactions like hydrolysis or cleavage must be minimized.

XLogP3

2.1

UNII

95233IS466

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1185-39-3

Wikipedia

2,2-dimethylvaleric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Last modified: 08-15-2023

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